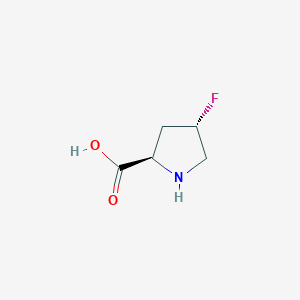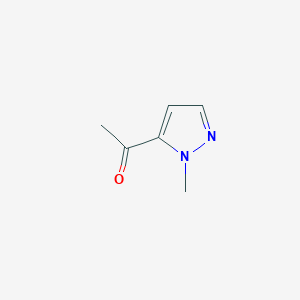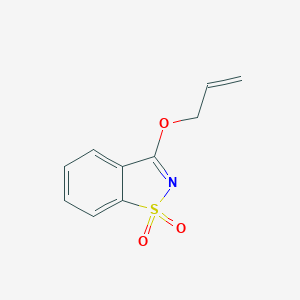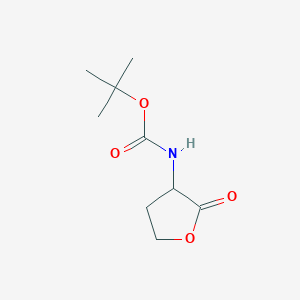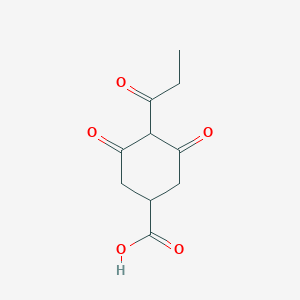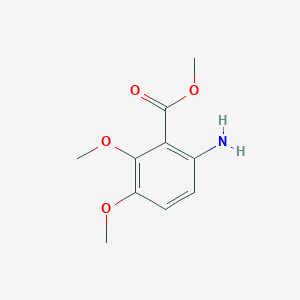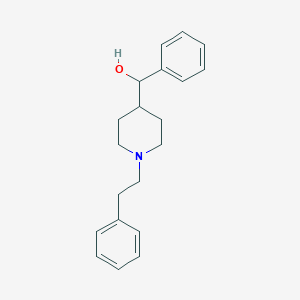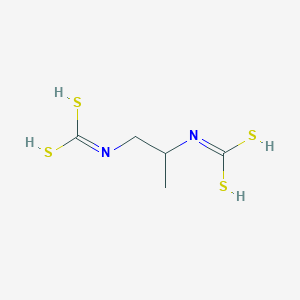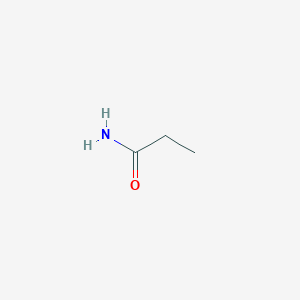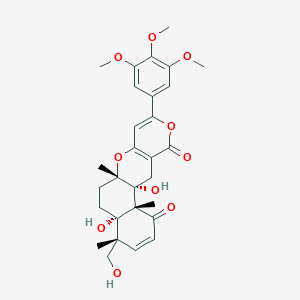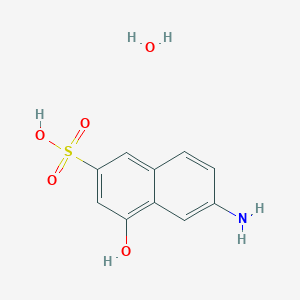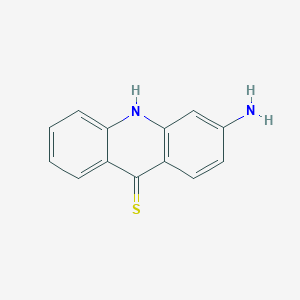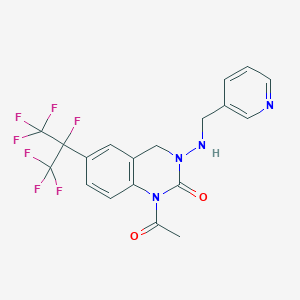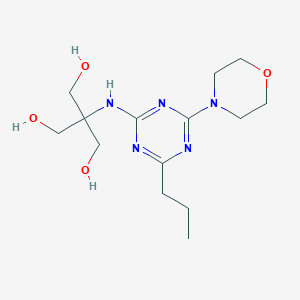
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CGS-9343B and is a potent and selective antagonist of the adenosine A2A receptor.
科学的研究の応用
CGS-9343B has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in several physiological processes, including cardiovascular function, inflammation, and neurotransmission. CGS-9343B has been shown to inhibit the activation of adenosine A2A receptors, making it a potential therapeutic agent for a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
作用機序
The mechanism of action of CGS-9343B involves its interaction with adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are activated by adenosine. CGS-9343B binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of adenosine. This mechanism of action makes CGS-9343B a potential therapeutic agent for diseases where adenosine A2A receptors are overactivated.
生化学的および生理学的効果
CGS-9343B has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CGS-9343B inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CGS-9343B has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
CGS-9343B has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable tool for studying the role of adenosine A2A receptors in various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, CGS-9343B has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on CGS-9343B. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of CGS-9343B in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand the long-term effects of CGS-9343B in vivo and its potential toxicity. Overall, CGS-9343B has significant potential for scientific research and has already shown promising results in various studies.
合成法
The synthesis of CGS-9343B involves several steps. The starting material for the synthesis is 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is reacted with chloroacetaldehyde to form the intermediate compound, 2-chloromethyl-4-(4-morpholinyl)-6-propyl-1,3,5-triazine. This intermediate is then reacted with 1,3-propanediol to form the final product, CGS-9343B. The synthesis of CGS-9343B has been optimized to improve yields and purity, making it a viable compound for scientific research applications.
特性
CAS番号 |
127374-83-8 |
|---|---|
製品名 |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
分子式 |
C14H25N5O4 |
分子量 |
327.38 g/mol |
IUPAC名 |
2-(hydroxymethyl)-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O4/c1-2-3-11-15-12(18-14(8-20,9-21)10-22)17-13(16-11)19-4-6-23-7-5-19/h20-22H,2-10H2,1H3,(H,15,16,17,18) |
InChIキー |
RVICANJKNJNUAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
正規SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
その他のCAS番号 |
127374-83-8 |
同義語 |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3, 5-triazin-2-yl)amino)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



